molecular formula C13H16N2O4 B1596686 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate CAS No. 76067-81-7

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

Cat. No.: B1596686
CAS No.: 76067-81-7
M. Wt: 264.28 g/mol
InChI Key: BZRAULNYWZRKMB-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development and documentation of this compound follows the broader historical trajectory of methacrylate ester chemistry that began in the mid-20th century. According to chemical database records, this specific compound was first systematically characterized and documented in major chemical repositories around 2005, as evidenced by its initial creation date of July 15, 2005 in the PubChem database. The compound's emergence reflects the growing industrial demand for specialized monomers capable of forming highly cross-linked, thermally stable polymer networks.

The compound's development coincided with significant advances in liquid crystal display technology and the increasing need for transparent, heat-resistant polymeric materials in electronic applications. Research efforts in the early 2000s focused extensively on creating methacrylate-based monomers that could provide enhanced thermal stability while maintaining optical clarity, leading to the synthesis and characterization of compounds like this compound. The compound gained particular attention in patent literature related to photosensitive polyimide compositions, where it was specifically identified as a key component in aqueous alkali-developable photosensitive polyimide precursor resin compositions appropriate for highly heat-resistant transparent protection layers.

The timeline of this compound's recognition in scientific literature demonstrates the evolution of polymer chemistry toward increasingly specialized applications. Recent updates to chemical databases, including modifications as recent as May 24, 2025, indicate ongoing research interest and potential new applications being discovered for this versatile compound. The compound's registration with various international chemical agencies, including the European Chemicals Agency and the United States Environmental Protection Agency, reflects its commercial significance and regulatory recognition within the chemical industry.

Nomenclature and Systematic Identification

The systematic identification of this compound encompasses multiple standardized naming conventions and unique identifier systems that ensure precise chemical communication across scientific and industrial contexts. The International Union of Pure and Applied Chemistry name for this compound is this compound, which directly reflects its structural composition and functional group arrangement. Alternative systematic names include 2-(2-methylprop-2-enoyloxy)ethyl 3,5-diaminobenzoate and the more descriptive benzoic acid, 3,5-diamino-, 2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl ester.

The compound is definitively identified by its Chemical Abstracts Service number 76067-81-7, which serves as its primary registry number in chemical databases worldwide. Additional identification systems include the European Community number 676-881-6, the DSSTox Substance ID DTXSID60367964, and the MDL number MFCD00425081. The InChI key BZRAULNYWZRKMB-UHFFFAOYSA-N provides a unique hash-based identifier for computational chemistry applications, while the SMILES notation CC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)N)N offers a linear representation of the molecular structure.

Table 1: Systematic Identification and Nomenclature Data

Identifier Type Value
IUPAC Name This compound
CAS Registry Number 76067-81-7
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
InChI Key BZRAULNYWZRKMB-UHFFFAOYSA-N
SMILES CC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)N)N
EC Number 676-881-6
MDL Number MFCD00425081

The nomenclature system for this compound reflects its dual functionality, incorporating both the methacrylate ester designation and the diaminobenzoate component. The systematic naming follows established conventions where the methacrylate portion is identified as the primary functional group, with the ethyl linkage and diaminobenzoate portion specified as substituents. This naming approach facilitates understanding of the compound's chemical behavior and potential reactivity patterns based on its structural components.

Position Within Methacrylate Ester Family

This compound occupies a distinctive position within the broader methacrylate ester family, representing a specialized subclass that combines traditional methacrylate polymerization capabilities with aromatic amine functionality. Within the extensive family of methacrylate esters, which includes common members such as methyl methacrylate, ethyl methacrylate, and butyl methacrylate, this compound stands apart due to its aromatic diamine substitution pattern. While conventional methacrylate esters typically feature simple alkyl or alkoxy substituents, the incorporation of the 3,5-diaminobenzoate group introduces significant structural complexity and functional versatility.

The compound's classification within methacrylate chemistry places it among specialty monomers designed for specific high-performance applications rather than commodity polymer production. Unlike standard methacrylate esters that primarily serve in general-purpose acrylic polymer synthesis, this compound functions as a reactive intermediate in the formation of polyamic acids and subsequent polyimide structures. This positioning reflects the compound's role in advanced materials applications where thermal stability, mechanical strength, and optical properties are paramount considerations.

Table 2: Comparative Analysis Within Methacrylate Ester Family

Compound Molecular Formula Molecular Weight Primary Application Functional Groups
Methyl Methacrylate C₅H₈O₂ 100.12 g/mol General polymer synthesis Methacrylate, methyl
Ethyl Methacrylate C₆H₁₀O₂ 114.14 g/mol Coating applications Methacrylate, ethyl
2-Ethylhexyl Methacrylate C₁₂H₂₂O₂ 198.30 g/mol Flexible polymers Methacrylate, branched alkyl
This compound C₁₃H₁₆N₂O₄ 264.28 g/mol Photosensitive polyimides Methacrylate, aromatic amine

The structural characteristics that distinguish this compound within the methacrylate family include the presence of two primary amine groups positioned meta to each other on the benzene ring, which provide sites for hydrogen bonding and potential cross-linking reactions. The ethyl ester linkage connecting the methacrylate and diaminobenzoate portions creates a flexible spacer that allows for conformational adjustments during polymerization processes. This molecular architecture enables the compound to participate in both radical polymerization through the methacrylate double bond and condensation reactions through the aromatic amine groups, positioning it as a versatile cross-linking agent in polymer networks.

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 3,5-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-8(2)12(16)18-3-4-19-13(17)9-5-10(14)7-11(15)6-9/h5-7H,1,3-4,14-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRAULNYWZRKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367964
Record name 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76067-81-7
Record name 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary method to synthesize this compound is through the esterification of 3,5-diaminobenzoic acid with 2-(methacryloyloxy)ethanol. This reaction typically proceeds under acidic catalysis and reflux conditions to facilitate ester bond formation.

  • Reactants:

    • 3,5-Diaminobenzoic acid
    • 2-(Methacryloyloxy)ethanol
  • Catalysts:

    • Sulfuric acid (H2SO4)
    • Alternatively, p-toluenesulfonic acid can be used
  • Conditions:

    • Reflux temperature (typically around 80–120°C depending on solvent)
    • Anhydrous environment to prevent hydrolysis
  • Purification:

    • Recrystallization from suitable solvents
    • Chromatographic techniques to isolate pure product

This esterification is a classical acid-catalyzed reaction where the carboxyl group of 3,5-diaminobenzoic acid reacts with the hydroxyl group of 2-(methacryloyloxy)ethanol, forming the ester linkage and releasing water.

Reaction Mechanism Overview

  • Protonation of the carboxyl oxygen by acid catalyst increases electrophilicity.
  • Nucleophilic attack by the hydroxyl oxygen of 2-(methacryloyloxy)ethanol on the carbonyl carbon.
  • Formation of a tetrahedral intermediate.
  • Elimination of water and reformation of the carbonyl bond, yielding the ester.

Alternative Synthetic Considerations

  • Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) can facilitate esterification under milder conditions, reducing side reactions.
  • Protection of amino groups on 3,5-diaminobenzoic acid may be necessary to avoid side reactions or polymerization during synthesis.

Detailed Reaction Conditions and Data

Parameter Typical Condition/Value Notes
Reactant molar ratio 1:1 to 1:1.2 (3,5-diaminobenzoic acid : 2-(methacryloyloxy)ethanol) Slight excess of alcohol to drive esterification
Catalyst concentration 0.1–1.0 mol% sulfuric acid Acid catalyst amount affects reaction rate
Solvent Anhydrous toluene, dichloromethane, or neat Solvent choice affects solubility and reflux temperature
Temperature 80–120°C Reflux temperature for esterification
Reaction time 4–12 hours Monitored by TLC or HPLC
Purification method Recrystallization or silica gel chromatography To obtain high purity product
Yield Typically 70–85% Dependent on reaction optimization
Melting point 87–89°C Consistent with literature reports

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • NMR (1H and 13C): Confirms ester formation by disappearance of carboxylic acid proton and appearance of ester methylene signals.
    • FTIR: Ester carbonyl stretch near 1730 cm⁻¹; amino group N–H stretches observed around 3300–3500 cm⁻¹.
    • Mass Spectrometry: Molecular ion peak at m/z 264.28 confirming molecular weight.
  • Thermal Properties:

    • Melting point range 87–89°C consistent with pure compound.
    • Stable under normal storage conditions; no hazardous polymerization observed.
  • Chemical Stability:

    • Stable against strong oxidizing agents and under normal processing.
    • Avoid strong bases or nucleophiles that may hydrolyze ester bond.

Comparative Analysis with Related Compounds

Compound Preparation Method Key Differences Application Impact
This compound Esterification of 3,5-diaminobenzoic acid with 2-(methacryloyloxy)ethanol Contains methacryloyloxy group enabling radical polymerization Used in polymeric biomaterials with antimicrobial properties
Ethyl 3,5-diaminobenzoate Esterification of 3,5-diaminobenzoic acid with ethanol Simpler ester group, no polymerizable methacrylate Used as intermediate in heterocyclic synthesis
2-(Methacryloyloxy)ethyl 4-aminobenzoate Similar esterification with 4-aminobenzoic acid Single amino group affects reactivity Different polymerization and biological behavior

Summary Table of Preparation Methods

Step Description Conditions/Notes
Starting materials 3,5-Diaminobenzoic acid and 2-(methacryloyloxy)ethanol Purity > 98% recommended
Catalyst Sulfuric acid or p-toluenesulfonic acid 0.1–1.0 mol%
Reaction environment Reflux in anhydrous solvent or neat 80–120°C, 4–12 hours
Work-up Neutralization, extraction, drying Remove acid catalyst and impurities
Purification Recrystallization or chromatography Achieve >95% purity
Characterization NMR, FTIR, MS, melting point Confirm structure and purity

Chemical Reactions Analysis

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methacryloyloxy group can be replaced by other nucleophiles.

Scientific Research Applications

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a chemical compound with the molecular formula C13H16N2O4C_{13}H_{16}N_2O_4 and a molecular weight of approximately 264.28 g/mol . It consists of a methacryloyloxy group attached to an ethyl chain and a 3,5-diaminobenzoate moiety, giving it dual functionality for use in both chemical and biological contexts. The compound is primarily involved in radical polymerization due to the presence of the methacryloyloxy group and can undergo reactions typical of methacrylates.

Biomedical Applications and Biological Activities

This compound exhibits biological activities that make it suitable for use in biomedical applications. It may possess antibacterial or antifungal activities and its structure promotes cell adhesion. Interaction studies have focused on its behavior in biological systems and its compatibility with other materials.

Related Compounds

Several compounds share structural similarities with this compound:

  • Methacrylic Acid Contains a methacrylic group, is a simpler structure and primarily used as a monomer.
  • Ethyl Methacrylate Is an ethyl ester of methacrylic acid and commonly used in polymer production.
  • 3-Aminobenzoic Acid Contains an amino group but lacks the methacrylate functionality.

Hazard Statements

Hazard statements associated with this compound include :

  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Precautionary statements include :

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • P405: Store locked up.

Mechanism of Action

The mechanism of action of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the development of various materials with specific mechanical and chemical properties. The molecular targets and pathways involved are primarily related to its interaction with other monomers and the formation of polymeric structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate, the following structurally or functionally related compounds are analyzed:

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 76067-81-7 C₁₃H₁₆N₂O₄ 264.28 Methacrylate, 3,5-diaminobenzoate pH-responsive polymers, biomedical crosslinkers
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k) N/A C₂₆H₂₂N₄O₇ 502.48 Triazine, methoxy, formyl High-performance resins, agrochemical intermediates
(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (6) N/A C₁₅H₁₆ClN₃O₄ 337.76 Chloropropoxy, cyanovinylamino Photodynamic therapy, optoelectronic materials
2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl methacrylate 106241-72-9 C₉H₁₃N₅O₂ 223.23 Triazine, methacrylate Crosslinking agents in adhesives and coatings
PEO-b-P(C6A-r-BTFB) (Copolymer with 3,5-bis(trifluoromethyl)benzoate) N/A Polymer N/A Trifluoromethyl, methacrylate pH-responsive MRI nanoprobes (pKa = 7.0)
PEO-b-P(DBA-r-DFB) (Copolymer with 3,5-difluorobenzoate) N/A Polymer N/A Difluoro, methacrylate pH-responsive MRI nanoprobes (pKa = 5.0)

Structural and Functional Differences

Reactive Groups: The diaminobenzoate group in the target compound provides two primary amine sites, enabling covalent conjugation (e.g., with biomolecules) and pH-dependent solubility . In contrast, compound 5k () contains a triazine core and methoxy groups, favoring thermal stability and π-π interactions in resins . Compound 6 () includes a cyanovinylamino group, which enhances photostability and electron transport properties, making it suitable for optoelectronics .

Polymerization and Crosslinking: The methacrylate group in the target compound allows radical polymerization, similar to 2-(4,6-diamino-triazin-2-yl)ethyl methacrylate (). However, the latter’s triazine ring offers additional hydrogen-bonding sites, improving mechanical strength in crosslinked polymers .

pH Responsiveness: The target compound’s amino groups (pKa ~6–8) contrast with fluorinated derivatives like BTFB (pKa = 7.0) and DFB (pKa = 5.0) in . The fluorine substituents in BTFB and DFB lower pKa values, enabling sharper pH transitions in nanoprobes .

Thermal and Solubility Properties: The higher molecular weight of the target compound (264.28 g/mol) compared to 2-(4,6-diamino-triazin-2-yl)ethyl methacrylate (223.23 g/mol) may reduce solubility in polar solvents but enhance thermal stability .

Research Findings

  • Biomedical Applications: The diaminobenzoate moiety’s amine reactivity facilitates drug conjugation, as seen in pH-responsive copolymers (). However, fluorinated analogs (BTFB, DFB) exhibit superior sensitivity in MRI nanoprobes due to fluorine’s electronegativity .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step procedures with chromatographic purification, akin to compound 5k () and compound 6 (), which require DIPEA and controlled temperatures .

Biological Activity

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a compound with significant potential in biomedical applications due to its unique chemical structure and biological properties. It consists of a methacryloyloxy group, which allows for radical polymerization, and a 3,5-diaminobenzoate moiety, which contributes to its biological activity. This article explores the biological activity of this compound, including its antimicrobial properties, interactions in biological systems, and potential applications in material science.

The molecular formula of this compound is C13H16N2O4, with a molecular weight of approximately 264.28 g/mol. Its structure facilitates various chemical reactions typical of methacrylates, making it suitable for advanced material development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , potentially effective against both bacterial and fungal pathogens. This property is particularly valuable in the development of coatings for medical devices and other applications where infection control is critical.

Interaction Studies

Studies focusing on the interactions of this compound within biological systems have shown promising results. The compound's compatibility with other materials enhances its utility in biomedical applications. For instance, its ability to form stable bonds with biological tissues can improve the performance of biomaterials in clinical settings.

Study on Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

Polymerization and Biocompatibility

Another research effort investigated the polymerization behavior of this compound when used as a monomer in hydrogel formation. The resulting hydrogels showed excellent biocompatibility and mechanical properties suitable for tissue engineering applications. The study highlighted the importance of the methacryloyloxy group in facilitating polymerization while maintaining biological functionality .

Data Table: Comparison of Biological Activities

Property This compound Comparison Compound Notes
Antimicrobial ActivityEffective against S. aureus and E. coliStandard AntibioticsComparable MIC values
Polymerization BehaviorHigh reactivity due to methacrylate functionalityOther MethacrylatesUnique dual functionality
BiocompatibilityExcellent for tissue engineeringCommon PolymersSuperior performance in studies

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Antimicrobial Action : The compound disrupts bacterial cell membranes leading to cell lysis.
  • Polymerization : The methacryloyloxy group undergoes radical polymerization, forming cross-linked networks that enhance material stability and functionality.
  • Biological Interactions : Its amino groups facilitate interactions with biomolecules, promoting adhesion to tissues and enhancing healing processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(methacryloyloxy)ethyl 3,5-diaminobenzoate, and how can reaction conditions be standardized?

  • Methodology : The compound is typically synthesized via esterification of 3,5-diaminobenzoic acid with 2-hydroxyethyl methacrylate. Key steps include refluxing reactants in aprotic solvents (e.g., DMSO or ethanol) with acid catalysts, followed by purification via recrystallization or column chromatography. Reaction time (e.g., 18–24 hours) and temperature (e.g., 40–80°C) must be optimized to avoid side reactions like premature polymerization of the methacrylate group .
  • Critical Parameters : Monitor pH during synthesis to preserve the amine groups on the benzoate moiety. Use FTIR or NMR to confirm ester bond formation and amine integrity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Verify the absence of residual solvents and confirm the integration ratio of methacrylate protons (δ ~5.6–6.1 ppm) to aromatic protons (δ ~6.5–7.5 ppm) .
  • HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm.
  • Melting Point : The compound melts at 89–93°C; deviations indicate impurities or incomplete crystallization .

Q. What are the key stability considerations for storing this compound?

  • Storage Protocol : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent oxidation of the amine groups and accidental polymerization. Avoid exposure to light, as the methacrylate group is photosensitive .

Advanced Research Questions

Q. How does this compound enhance the functionality of pH-responsive copolymers in biomedical applications?

  • Mechanistic Insight : The compound’s dual functional groups enable its integration into block copolymers (e.g., PEO-b-P(DBA-r-DFB)). The methacrylate group facilitates radical polymerization, while the diaminobenzoate moiety provides pH-sensitive amine groups that protonate/deprotonate in specific pH ranges (e.g., pKa ~5.0–7.0). This allows precise control over micelle formation/dissociation in drug delivery systems .
  • Experimental Validation : Use dynamic light scattering (DLS) to monitor nanoparticle size changes across pH gradients. Validate pH transitions via ¹⁹F-MRI or fluorescence spectroscopy .

Q. What experimental strategies resolve contradictions in polymerization kinetics when using this monomer?

  • Data Contradiction Analysis : Discrepancies in polymerization rates (e.g., due to solvent polarity or initiator efficiency) can be addressed by:

  • Controlled Radical Polymerization (RAFT/AFRP) : Mitigate side reactions via chain-transfer agents.
  • Kinetic Modeling : Use real-time FTIR or gravimetry to track conversion rates and adjust initiator concentrations .

Q. How can researchers troubleshoot low yields in post-polymerization modifications involving this monomer?

  • Troubleshooting Framework :

  • Steric Hindrance : The bulky diaminobenzoate group may limit accessibility for conjugation. Optimize reaction solvents (e.g., DMF or THF) to improve reagent diffusion.
  • Protection/Deprotection : Temporarily protect amines with tert-butoxycarbonyl (Boc) groups during polymerization, then deprotect under acidic conditions .

Q. What advanced analytical methods quantify the compound’s role in copolymer self-assembly?

  • Techniques :

  • Small-Angle X-ray Scattering (SAXS) : Resolve micelle morphology and core-shell structure.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of pH-induced assembly .

Methodological Guidelines

  • Synthesis Optimization : Use a 1:1.2 molar ratio of 3,5-diaminobenzoic acid to 2-hydroxyethyl methacrylate in DMSO with 1% H₂SO₄. Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
  • Polymer Integration : For pH-responsive copolymers, maintain a monomer feed ratio of 1:3 (diaminobenzoate monomer to ethylene oxide) to balance hydrophilicity and pH sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate
Reactant of Route 2
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2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.